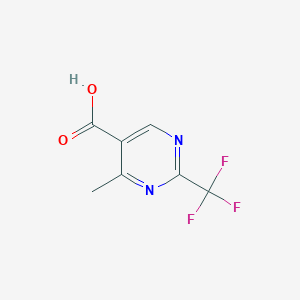

4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c1-3-4(5(13)14)2-11-6(12-3)7(8,9)10/h2H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURXOXYGSJVOBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441046 | |

| Record name | 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306960-74-7 | |

| Record name | 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines a representative synthetic protocol, and discusses its potential biological significance based on the activities of structurally related pyrimidine derivatives.

Core Compound Properties

This compound is a substituted pyrimidine carboxylic acid. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability and binding affinity of the molecule to biological targets.

| Property | Value | Reference |

| Molecular Formula | C₇H₅F₃N₂O₂ | [1][2] |

| Molecular Weight | 206.12 g/mol | [2][3] |

| CAS Number | 306960-74-7 | [1][2] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in organic solvents like DMSO, Methanol |

Synthesis and Experimental Protocol

Principle: The core pyrimidine ring is often constructed via a condensation reaction. A common strategy involves the reaction of an amidine with a three-carbon building block containing appropriate functional groups.

Representative Experimental Protocol: Synthesis of a Substituted Pyrimidine-5-Carboxylic Ester (A Precursor)

This protocol is adapted from general methods for synthesizing 2-substituted pyrimidine-5-carboxylic esters.

-

Step 1: Formation of the Amidinium Salt.

-

Trifluoroacetamidine hydrochloride can be used as the amidine source. This can be prepared from trifluoroacetonitrile.

-

-

Step 2: Preparation of the Three-Carbon Synthon.

-

A suitable three-carbon component, such as a derivative of ethyl 2-formyl-3-oxobutanoate, is required.

-

-

Step 3: Condensation Reaction.

-

The trifluoroacetamidine is reacted with the three-carbon synthon in the presence of a base (e.g., sodium ethoxide) in an alcoholic solvent (e.g., ethanol).

-

The reaction mixture is typically stirred at room temperature or heated to reflux to drive the cyclization and formation of the pyrimidine ring.

-

-

Step 4: Hydrolysis of the Ester.

-

The resulting ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate is then hydrolyzed to the carboxylic acid.

-

This is typically achieved by treating the ester with an aqueous base (e.g., sodium hydroxide or lithium hydroxide) followed by acidification with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid product.

-

-

Step 5: Purification.

-

The final product, this compound, is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system.

-

Diagram of Synthetic Workflow

Caption: A generalized workflow for the synthesis of the target compound.

Potential Biological Activity and Signaling Pathways

The pyrimidine scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[4][5][6] The presence of a trifluoromethyl group often enhances the biological activity of small molecules.

Anticancer Potential as EGFR Inhibitors:

Several studies have focused on 5-trifluoromethylpyrimidine derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR).[7] The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and differentiation, and its aberrant activation is a hallmark of many cancers.[7]

Inhibition of EGFR blocks downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which can lead to reduced tumor cell proliferation and induction of apoptosis. While the specific inhibitory activity of this compound has not been reported, its structural similarity to known EGFR inhibitors suggests this as a plausible mechanism of action.

Diagram of Potential EGFR Signaling Pathway Inhibition

Caption: A diagram illustrating the potential inhibition of the EGFR signaling pathway.

Other Potential Bioactivities:

Derivatives of trifluoromethyl pyrimidine have also been investigated for their antifungal, insecticidal, and antiviral properties.[8] This suggests that this compound could serve as a versatile scaffold for developing a range of bioactive agents.

Conclusion

This compound represents a molecule of significant interest for chemical and pharmaceutical research. Its synthesis is achievable through established chemical pathways for pyrimidine derivatives. Based on the biological activities of structurally related compounds, it holds potential for the development of novel therapeutics, particularly in the area of oncology. Further investigation is warranted to fully elucidate its biological activity and therapeutic potential.

References

- 1. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrix.staging.1int.co.uk]

- 2. scbt.com [scbt.com]

- 3. 4-Methyl-2-(trifluoromethyl)-5-pyrimidinecarboxylic acid - Amerigo Scientific [amerigoscientific.com]

- 4. Pyrimidine-5-carboxylic acid | 4595-61-3 | Benchchem [benchchem.com]

- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]

- 7. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 8. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide to 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid, a key building block in medicinal chemistry and agrochemical research.

Core Chemical Properties

This compound is a fluorinated heterocyclic compound with the molecular formula C₇H₅F₃N₂O₂. Its structure, featuring a pyrimidine core substituted with a methyl group, a trifluoromethyl group, and a carboxylic acid, makes it a valuable intermediate in the synthesis of a variety of biologically active molecules.[1][2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some reported values, such as melting and boiling points, exhibit variability across different sources.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅F₃N₂O₂ | [1][2] |

| Molecular Weight | 206.12 g/mol | [2][3] |

| CAS Number | 306960-74-7 | [1][2] |

| Appearance | Solid | N/A |

| Melting Point | >210 °C | |

| Boiling Point | 220.7 °C at 760 mmHg | |

| pKa (Predicted) | 2.23 ± 0.10 | N/A |

| Solubility | Slightly soluble in water | N/A |

Synthesis and Purification

A plausible synthetic pathway for this compound is illustrated below. This pathway is based on established pyrimidine synthesis methodologies.

References

An In-Depth Technical Guide to the Synthesis of 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The synthesis is presented in a multi-step approach, commencing with the formation of a key intermediate, 2,2,2-trifluoroacetamidine, followed by the construction of the pyrimidine core via a cyclocondensation reaction, and culminating in the hydrolysis of the resulting ester to yield the final carboxylic acid. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway to facilitate a deeper understanding for researchers and professionals in the field of drug development and chemical synthesis.

Synthesis of the Key Intermediate: 2,2,2-Trifluoroacetamidine

The synthesis of the target pyrimidine derivative commences with the preparation of 2,2,2-trifluoroacetamidine. A common and effective method for the synthesis of this crucial intermediate is through the reaction of trifluoroacetonitrile with ammonia.

Experimental Protocol: Preparation of 2,2,2-Trifluoroacetamidine from Trifluoroacetonitrile

Anhydrous ammonia is condensed into a reaction vessel at low temperature. Trifluoroacetonitrile is then introduced into the liquid ammonia. The reaction mixture is allowed to slowly warm to room temperature, allowing for the evaporation of excess ammonia. The remaining liquid is then distilled under reduced pressure to yield 2,2,2-trifluoroacetamidine.

| Parameter | Value |

| Reactants | Trifluoroacetonitrile, Anhydrous Liquid Ammonia |

| Product | 2,2,2-Trifluoroacetamidine |

| Yield | 64%[1] |

| Boiling Point | 38°C at 10 mm Hg[1] |

An alternative, more classical approach to the synthesis of amidines from nitriles is the Pinner reaction. This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of an acid, typically hydrogen chloride, to form an imidate salt (a Pinner salt). Subsequent treatment of the Pinner salt with ammonia affords the corresponding amidine.[2][3][4][5]

Construction of the Pyrimidine Core: Cyclocondensation Reaction

The central pyrimidine ring of the target molecule is constructed through a cyclocondensation reaction. This reaction involves the condensation of 2,2,2-trifluoroacetamidine with a suitable three-carbon building block, typically a β-dicarbonyl compound. A plausible substrate for this reaction is an enol ether of ethyl acetoacetate, such as ethyl 2-acetyl-3-ethoxyacrylate.

Proposed Experimental Protocol: Synthesis of Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate

2,2,2-Trifluoroacetamidine is reacted with ethyl 2-acetyl-3-ethoxyacrylate in a suitable solvent, such as ethanol or dimethylformamide (DMF). The reaction is typically carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, to facilitate the cyclization. The reaction mixture is heated to drive the reaction to completion. After cooling, the product, ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate, can be isolated by precipitation or extraction and purified by recrystallization or column chromatography.

| Parameter | Value |

| Reactants | 2,2,2-Trifluoroacetamidine, Ethyl 2-acetyl-3-ethoxyacrylate |

| Product | Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate |

| Reaction Type | Cyclocondensation |

| Catalyst/Base | Sodium ethoxide or Potassium carbonate (proposed) |

| Solvent | Ethanol or Dimethylformamide (proposed) |

Final Step: Hydrolysis to this compound

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This transformation can be achieved under either acidic or basic conditions.

General Experimental Protocol: Hydrolysis of Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate

Base-Catalyzed Hydrolysis (Saponification): Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate is dissolved in a suitable solvent, such as a mixture of ethanol and water. An aqueous solution of a strong base, typically sodium hydroxide or potassium hydroxide, is added, and the mixture is heated to reflux. The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The product is then collected by filtration, washed with water, and dried.

Acid-Catalyzed Hydrolysis: The ester is dissolved in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, and the mixture is heated. After the reaction is complete, the solution is cooled, and the product is isolated by filtration or extraction. It is important to note that the hydrolysis of some 5-ethoxycarbonyl-pyrimidines can potentially lead to ring rearrangements under certain conditions.[1] Careful control of the reaction conditions is therefore crucial.

| Parameter | Value |

| Reactant | Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate |

| Product | This compound |

| Reagents | Base-Catalyzed: Sodium Hydroxide or Potassium HydroxideAcid-Catalyzed: Sulfuric Acid or Hydrochloric Acid |

| Solvent | Base-Catalyzed: Ethanol/WaterAcid-Catalyzed: Aqueous Acid |

| Work-up | Acidification and filtration/extraction |

Visualization of the Synthetic Pathway

The overall synthetic pathway for this compound is depicted in the following diagram.

References

An In-depth Technical Guide to the Starting Materials for 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core starting materials and synthetic pathways for the production of 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid, a key building block in pharmaceutical and agrochemical research. The document outlines the primary synthetic routes, details experimental protocols for key transformations, and presents quantitative data in a clear, tabular format for easy comparison.

Introduction

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motifs, including the pyrimidine core and the trifluoromethyl group, are known to impart desirable physicochemical and biological properties to molecules, such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. This guide focuses on the common and effective synthetic strategies to access this valuable compound, with a primary focus on the selection and utilization of appropriate starting materials.

Primary Synthetic Pathway

The most direct and convergent synthetic approach to this compound involves a two-step process. The core of this strategy is the construction of the substituted pyrimidine ring, followed by the hydrolysis of an ester to yield the final carboxylic acid.

The key intermediate in this pathway is ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate . This precursor is typically synthesized via a cyclocondensation reaction, a common strategy for forming heterocyclic rings. The subsequent hydrolysis of the ethyl ester to the carboxylic acid is a standard and high-yielding transformation.

Synthesis of the Key Intermediate: Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate

The formation of the pyrimidine ring is achieved through the condensation of a trifluoromethyl-containing amidine with a suitable β-dicarbonyl compound. This reaction is a variation of well-established methods for pyrimidine synthesis, such as the Biginelli reaction.

Core Starting Materials

The primary starting materials for the synthesis of ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate are:

-

2,2,2-Trifluoroacetamidine: This reagent provides the C2-(trifluoromethyl) fragment and the N1 and N3 atoms of the pyrimidine ring. It can be used as the hydrochloride or acetate salt.

-

Ethyl 2-(ethoxymethylene)acetoacetate: This β-dicarbonyl compound provides the C4-methyl, C5-carboxylate, and C6-H fragments of the pyrimidine ring. The ethoxymethylene group acts as a leaving group and facilitates the cyclization.

Experimental Protocol: Cyclocondensation

The following is a representative experimental protocol for the synthesis of ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate, based on analogous pyrimidine syntheses.

Reaction:

A mixture of 2,2,2-trifluoroacetamidine hydrochloride (1.0 equivalent), ethyl 2-(ethoxymethylene)acetoacetate (1.0 to 1.2 equivalents), and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0 to 2.5 equivalents) in a suitable solvent like ethanol or isopropanol is heated at reflux. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography or recrystallization.

Table 1: Representative Quantitative Data for Pyrimidine Synthesis

| Parameter | Value | Reference |

| Reaction Temperature | 70-90 °C | Analogous Reactions |

| Reaction Time | 4-12 hours | Analogous Reactions |

| Solvent | Ethanol | Analogous Reactions |

| Base | Triethylamine | Analogous Reactions |

| Typical Yield | 75-90% | Analogous Reactions |

Synthetic Pathway Diagram

Final Step: Hydrolysis to this compound

The final step in the synthesis is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a straightforward and generally high-yielding reaction.

Experimental Protocol: Ester Hydrolysis

Reaction:

Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate is dissolved in a mixture of a suitable solvent (e.g., ethanol, methanol, or tetrahydrofuran) and an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide. The reaction mixture is stirred at room temperature or gently heated to accelerate the reaction. Progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid. The solid product is collected by filtration, washed with water, and dried.

Table 2: Representative Quantitative Data for Ester Hydrolysis

| Parameter | Value | Reference |

| Reaction Temperature | 25-50 °C | Standard Procedure |

| Reaction Time | 1-4 hours | Standard Procedure |

| Solvent | Ethanol/Water | Standard Procedure |

| Base | Sodium Hydroxide | Standard Procedure |

| Typical Yield | >95% | Standard Procedure |

Overall Synthetic Workflow Diagram

Conclusion

The synthesis of this compound is most efficiently achieved through a two-step sequence involving the initial formation of its ethyl ester via a cyclocondensation reaction, followed by a standard ester hydrolysis. The key to a successful synthesis lies in the appropriate selection of the starting materials: 2,2,2-trifluoroacetamidine and ethyl 2-(ethoxymethylene)acetoacetate. This approach provides a reliable and scalable route to this important building block for the pharmaceutical and agrochemical industries. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and scientists engaged in the synthesis and application of this and related heterocyclic compounds.

The Biological Activity of Trifluoromethylpyrimidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of a trifluoromethyl (CF₃) group into the pyrimidine scaffold profoundly influences the molecule's physicochemical properties, often leading to enhanced biological activity. This technical guide provides a comprehensive overview of the diverse biological activities of trifluoromethylpyrimidines, with a focus on their applications in medicine and agriculture. This document details their roles as anticancer, antifungal, antiviral, and herbicidal agents, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate further research and development in this promising area of chemical biology.

Introduction: The Significance of the Trifluoromethyl Group

The trifluoromethyl group is a cornerstone of modern medicinal and agricultural chemistry.[1] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] When appended to a pyrimidine ring, a privileged scaffold in numerous biologically active compounds, the CF₃ group can enhance binding affinity to target proteins, improve membrane permeability, and block metabolic degradation, leading to more potent and durable biological effects.[2]

Anticancer Activity: Targeting Kinase Signaling and Microtubule Dynamics

Trifluoromethylpyrimidines have emerged as a promising class of anticancer agents, primarily through the inhibition of key protein kinases involved in oncogenic signaling pathways and the disruption of microtubule polymerization.[3][4][5]

Kinase Inhibition: EGFR and PYK2

Trifluoromethylpyrimidine derivatives have been extensively investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Proline-rich Tyrosine Kinase 2 (PYK2), two kinases implicated in various cancers.[3][6]

2.1.1. Quantitative Data: Kinase and Cell Line Inhibition

The inhibitory activities of representative trifluoromethylpyrimidine compounds are summarized below.

| Compound ID | Target Kinase | IC₅₀ (µM) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 9u | EGFR | 0.091 | A549 (Lung) | 0.35 | [7] |

| MCF-7 (Breast) | 3.24 | [7] | |||

| PC-3 (Prostate) | 5.12 | [7] | |||

| Compound 17v | Not Specified | Not Specified | H1975 (Lung) | 2.27 | [5] |

| Compound 3b | Not Specified | Not Specified | NCI-60 Panel | Not Specified | [4] |

2.1.2. Signaling Pathways

Inhibition of EGFR and PYK2 by trifluoromethylpyrimidines disrupts downstream signaling cascades crucial for cancer cell proliferation, survival, migration, and invasion.

2.1.3. Experimental Protocols

In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against EGFR kinase activity.

-

Reagent Preparation:

-

Prepare a stock solution of the trifluoromethylpyrimidine test compound in 100% DMSO.

-

Dilute recombinant human EGFR enzyme and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

-

Prepare a solution of ATP in kinase assay buffer.

-

-

Assay Procedure:

-

Add the test compound at various concentrations to the wells of a 96-well plate. Include a positive control (a known EGFR inhibitor like erlotinib) and a negative control (DMSO vehicle).

-

Add the diluted EGFR enzyme to the wells and incubate to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the ATP and peptide substrate mixture.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

-

Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding:

-

Seed cancer cells (e.g., A549, MCF-7, PC-3) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the trifluoromethylpyrimidine compound. Include a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the plates for a specified period (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

-

Tubulin Polymerization Inhibition

Certain trifluoromethyl-substituted pyrimidines have been identified as inhibitors of tubulin polymerization, a critical process for cell division. By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[8]

2.2.1. Experimental Workflow

Agrochemical Applications: Fungicides, Antivirals, and Herbicides

The unique properties of trifluoromethylpyrimidines have also been harnessed in the development of potent agrochemicals.[9]

Antifungal Activity

Trifluoromethylpyrimidine derivatives have demonstrated significant efficacy against a range of phytopathogenic fungi.[10][11]

3.1.1. Quantitative Data: Antifungal Efficacy

| Compound ID | Fungal Species | Inhibition Rate (%) at 50 µg/mL | EC₅₀ (µg/mL) | Reference |

| 5b | Botrytis cinerea | 96.76 | Not Determined | [10] |

| 5j | Botrytis cinerea | 96.84 | Not Determined | [10] |

| 5l | Botrytis cinerea | 100 | Not Determined | [10] |

| 5u | Rhizoctonia solani | Not Determined | 26.0 | |

| 5v | Sclerotinia sclerotiorum | 82.73 | Not Determined | [10] |

3.1.2. Experimental Protocol: In Vitro Antifungal Assay (Poison Plate Technique)

-

Media Preparation:

-

Dissolve the trifluoromethylpyrimidine test compound in a small amount of DMSO.

-

Add the compound solution to molten Potato Dextrose Agar (PDA) to achieve the desired final concentration. Pour the mixture into sterile Petri dishes.

-

-

Inoculation:

-

Place a mycelial plug (typically 5 mm in diameter) from a fresh culture of the target fungus onto the center of the PDA plate containing the test compound.

-

-

Incubation:

-

Incubate the plates at a suitable temperature (e.g., 25°C) until the mycelial growth in the control plate (PDA with DMSO only) reaches the edge of the plate.

-

-

Data Collection and Analysis:

-

Measure the diameter of the fungal colony in both the treated and control plates.

-

Calculate the percentage of growth inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the colony diameter in the control plate and T is the colony diameter in the treated plate.

-

To determine the EC₅₀ value, test a range of compound concentrations and plot the inhibition percentage against the log of the concentration.

-

Antiviral Activity

Certain trifluoromethylpyrimidine derivatives have shown promising activity against plant viruses, such as the Tobacco Mosaic Virus (TMV).

3.2.1. Quantitative Data: Anti-TMV Activity

| Compound ID | Activity Type | EC₅₀ (µg/mL) | Reference |

| 5j | Curative | 126.4 | |

| 5m | Protective | 103.4 |

3.2.2. Experimental Protocol: Anti-TMV Assay (Half-Leaf Method)

-

Virus Inoculation:

-

Mechanically inoculate the leaves of a susceptible host plant (e.g., Nicotiana tabacum) with a purified TMV solution.

-

-

Compound Application:

-

For Curative Activity: After a set period post-inoculation (e.g., 24 hours), apply the test compound solution to one half of the inoculated leaf, and a control solution (e.g., solvent only) to the other half.

-

For Protective Activity: Apply the test compound solution to one half of a healthy leaf and a control solution to the other half. After a set period (e.g., 24 hours), inoculate the entire leaf with TMV.

-

-

Incubation and Observation:

-

Keep the plants under controlled environmental conditions and observe for the development of local lesions.

-

-

Data Analysis:

-

Count the number of local lesions on both the treated and control halves of the leaves.

-

Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half.

-

Determine the EC₅₀ value by testing a range of concentrations.

-

Herbicidal Activity

The trifluoromethyl group is a key feature in many modern herbicides, and trifluoromethylpyrimidines are no exception. They can act through various mechanisms, including the inhibition of essential plant enzymes.

3.3.1. Mechanism of Action: Dihydroorotate Dehydrogenase (DHODH) Inhibition

Some novel herbicides act by inhibiting dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for plant growth and development.

3.3.2. Experimental Protocol: Whole-Plant Herbicide Screening

-

Plant Growth:

-

Grow target weed species and crop species in pots or trays under controlled greenhouse conditions until they reach a specific growth stage (e.g., two- to four-leaf stage).

-

-

Herbicide Application:

-

Apply the trifluoromethylpyrimidine herbicide at various doses using a precision sprayer to ensure uniform coverage. Include an untreated control.

-

-

Evaluation:

-

After a set period (e.g., 14-21 days), visually assess the plants for signs of injury, such as chlorosis, necrosis, and stunting.

-

Alternatively, harvest the above-ground biomass and measure the fresh or dry weight.

-

-

Data Analysis:

-

Calculate the percentage of injury or growth reduction relative to the untreated control.

-

Determine the dose required for 50% growth reduction (GR₅₀) by fitting the data to a dose-response curve.

-

Other Biological Activities

The versatility of the trifluoromethylpyrimidine scaffold extends to other therapeutic areas, including the treatment of tuberculosis.

Anti-Tuberculosis Activity

Trifluoromethyl pyrimidinone compounds have been identified with activity against Mycobacterium tuberculosis.

4.1.1. Quantitative Data: Anti-Tuberculosis Efficacy

| Compound Class | Target | MIC (IC₉₀) (µM) | Reference |

| Trifluoromethyl pyrimidinone | M. tuberculosis | < 5 (for primary hits) | [12] |

| Most promising molecule | M. tuberculosis | 4.9 | [12] |

Conclusion

Trifluoromethylpyrimidines represent a highly versatile and potent class of biologically active molecules with significant potential in both medicine and agriculture. The strategic incorporation of the trifluoromethyl group confers desirable properties that have led to the development of effective anticancer, antifungal, antiviral, and herbicidal agents. The quantitative data, detailed experimental protocols, and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field, fostering further innovation and the development of novel trifluoromethylpyrimidine-based solutions to critical challenges in human health and food security.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

- 5. Role of Pyk2 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. envirolink.govt.nz [envirolink.govt.nz]

- 7. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]

- 8. Anticancer activity of a novel small molecule tubulin inhibitor STK899704 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

Navigating the Research Landscape of 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a pyrimidine core substituted with a reactive carboxylic acid group, a methyl group, and a trifluoromethyl group, makes it an intriguing building block for the synthesis of more complex molecules. The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This technical guide aims to provide a comprehensive overview of the available scientific literature on this specific compound.

Despite its commercial availability from several chemical suppliers, a thorough review of scientific databases and patent literature reveals a notable absence of detailed research specifically focused on this compound. While numerous studies have been published on structurally related trifluoromethyl-pyrimidine derivatives, data on the synthesis, characterization, and biological activity of this particular molecule remains largely unpublished.

This guide will, therefore, summarize the fundamental properties of this compound and, for illustrative purposes, present methodologies and data from studies on closely related analogs. This approach will provide researchers with a foundational understanding and potential starting points for investigating this compound.

Chemical Properties

Based on information from chemical suppliers, the basic properties of this compound are as follows:

| Property | Value | Source |

| CAS Number | 306960-74-7 | [1][2] |

| Molecular Formula | C₇H₅F₃N₂O₂ | [1][2] |

| Molecular Weight | 206.12 g/mol |

Synthesis and Characterization: An Analog-Based Perspective

While a specific, detailed synthesis protocol for this compound is not available in the peer-reviewed literature, the synthesis of related trifluoromethyl-pyrimidine derivatives often follows established organic chemistry principles. A general synthetic approach can be inferred from literature on similar compounds.

General Synthetic Workflow (Hypothetical)

The synthesis of pyrimidine rings can be achieved through the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine. For the target molecule, a plausible, though unconfirmed, synthetic workflow could involve the following steps. This workflow is presented for illustrative purposes and would require experimental validation.

Caption: Hypothetical synthetic workflow for the target compound.

Biological Activity: Insights from Related Pyrimidine Derivatives

Although no biological data has been published for this compound, the broader class of trifluoromethyl-pyrimidine derivatives has been extensively studied, revealing a wide range of biological activities. These studies can offer valuable insights into the potential applications of the target compound.

Antiviral and Antifungal Activity

A series of novel trifluoromethyl pyrimidine derivatives were synthesized and evaluated for their antiviral and antifungal activities.[3] Some of these compounds exhibited significant activity against the tobacco mosaic virus (TMV) and various fungal strains.[3]

| Compound ID | Antiviral Activity (TMV, Curative, 500 µg/mL) | Antifungal Activity vs. Rhizoctonia solani (EC₅₀, µg/mL) |

| 5j | 76.3% | Not Reported |

| 5m | 66.1% | Not Reported |

| 5u | Not Reported | 26.0 |

Data extracted from a study on related trifluoromethyl pyrimidine derivatives, not the title compound.[3]

Anticancer Activity as EGFR Inhibitors

Derivatives of 5-trifluoromethylpyrimidine have been designed and synthesized as potential epidermal growth factor receptor (EGFR) inhibitors for cancer therapy.[4][5] Several of these compounds have shown potent inhibitory activity against EGFR and various cancer cell lines.

| Compound ID | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | EGFR Kinase IC₅₀ (µM) |

| 9u | 0.35 | 3.24 | 5.12 | 0.091 |

Data for a 5-trifluoromethylpyrimidine derivative, not the title compound.[4]

The mechanism of action for some of these active compounds was found to involve the induction of apoptosis and cell cycle arrest in the G2/M phase.[4]

Caption: Illustrative EGFR signaling pathway inhibition.

Experimental Protocols from Analog Studies

To provide a practical context for researchers, the following are summaries of experimental protocols used in the synthesis and biological evaluation of related trifluoromethyl-pyrimidine derivatives.

General Synthesis of 5-Trifluoromethylpyrimidine Derivatives[5]

A mixture of a key intermediate (e.g., a substituted aminothiophene) and a corresponding carboxylic acid is stirred in a suitable solvent such as DMF. A coupling agent like HATU and a base such as DIEA are added, and the mixture is stirred at room temperature for an extended period. The product is then extracted, purified, and characterized.

In Vitro Antitumor Activity Assay[5]

Human tumor cell lines (e.g., A549, MCF-7, PC-3) are cultured in appropriate media. The cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After a set incubation period, cell viability is assessed using an MTT assay. The IC₅₀ values are then calculated from the dose-response curves.

Future Directions

The lack of specific research on this compound presents a clear opportunity for novel investigations. Future research could focus on:

-

Development and optimization of a synthetic route to the compound, including detailed characterization of the final product and intermediates.

-

Screening for biological activity across a range of assays, including but not limited to antiviral, antifungal, and anticancer evaluations, based on the activities observed in related compounds.

-

Use as a scaffold for the synthesis of new chemical libraries to explore structure-activity relationships.

Conclusion

This compound is a commercially available compound with unexplored potential in drug discovery and development. While the current body of scientific literature does not provide specific details on its synthesis or biological function, the extensive research on related trifluoromethyl-pyrimidine derivatives suggests that it could be a valuable building block for the creation of novel therapeutic agents. This guide serves as a starting point for researchers interested in exploring the chemical and biological properties of this intriguing molecule.

References

- 1. scbt.com [scbt.com]

- 2. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrix.staging.1int.co.uk]

- 3. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 4. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Pyrimidine-5-Carboxylic Acid Derivatives: A Technical Guide for Drug Development

Introduction: The pyrimidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of nucleic acids and numerous approved therapeutic agents.[1][2][3] The addition of a carboxylic acid moiety at the 5-position creates the pyrimidine-5-carboxylic acid core, a highly versatile and valuable building block in modern drug discovery.[4][5] This scaffold provides a strategic anchor for molecular elaboration, enabling the synthesis of compounds with diverse and potent biological activities. Derivatives of this core have shown significant promise as inhibitors of key cellular targets, particularly protein kinases, leading to their investigation in oncology, immunology, and inflammatory diseases.[6][7][8][9] This guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of these promising compounds.

General Drug Discovery Workflow

The path from initial concept to a viable drug candidate is a systematic process of design, synthesis, and evaluation. The workflow for discovering novel pyrimidine-5-carboxylic acid derivatives typically involves iterative cycles of chemical synthesis and biological testing to optimize potency, selectivity, and drug-like properties.

Synthesis of the Pyrimidine-5-Carboxylic Acid Core

The construction of the pyrimidine-5-carboxylic acid scaffold can be achieved through several synthetic strategies. A particularly effective method involves the condensation of amidinium salts with a propen-1-ol derivative, which allows for the direct synthesis of 2-substituted pyrimidine-5-carboxylic esters with high yields.[10] Multi-component reactions, such as a modified Biginelli reaction, offer an efficient, one-pot approach under solvent-free conditions, highlighting the move towards greener chemistry in pharmaceutical synthesis.[11][12]

Experimental Protocol: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters[10]

This protocol is adapted from a general procedure for the reaction of amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.

1. Reagents and Equipment:

-

Amidinium salt (e.g., Acetamidinium chloride, 1.0 eq)

-

Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (1.1 eq)

-

Anhydrous solvent (e.g., Dimethylformamide - DMF)

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

-

Standard workup and purification equipment (rotary evaporator, silica gel for chromatography)

2. Procedure:

-

To a solution of the amidinium salt in anhydrous DMF, add the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol at room temperature under a nitrogen atmosphere.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure 2-substituted pyrimidine-5-carboxylic ester.

Therapeutic Targets and Mechanism of Action

Derivatives of pyrimidine-5-carboxylic acid have demonstrated activity against a wide range of biological targets, with a particular prominence as kinase inhibitors.[1][2] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Key kinase targets identified for this scaffold include:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, essential for tumor growth and metastasis.[7]

-

Cyclin-Dependent Kinase 4 (CDK4): A critical regulator of the cell cycle, whose inhibition can halt the proliferation of cancer cells.[8]

-

Aurora Kinases: Serine/threonine kinases that play essential roles in mitosis; their inhibition is a validated anticancer strategy.[9][13]

-

Salt-Inducible Kinases (SIKs): Regulators of inflammatory responses, making them attractive targets for diseases like inflammatory bowel disease (IBD).[6]

Signaling Pathway: VEGFR-2 Inhibition

The diagram below illustrates a simplified VEGFR-2 signaling pathway and the mechanism of inhibition. The binding of a pyrimidine-5-carboxylic acid derivative to the ATP-binding site of the kinase domain prevents autophosphorylation, thereby blocking downstream signals that lead to cell proliferation and angiogenesis.

Structure-Activity Relationships (SAR) and Data

The optimization of lead compounds relies heavily on understanding the structure-activity relationship (SAR)—how modifications to a molecule's structure affect its biological activity. For pyrimidine-5-carboxylic acid derivatives, substitutions at the 2, 4, and 6 positions of the pyrimidine ring, as well as modifications to the carboxylic acid group (e.g., forming amides or esters), have profound impacts on target potency and selectivity.[1]

The following table summarizes representative quantitative data for pyrimidine derivatives against various cancer cell lines and kinase targets.

| Compound Class | Target / Cell Line | R-Group Modifications | Activity (IC₅₀) | Reference |

| Pyrimidine-5-carbonitrile | VEGFR-2 | Varied benzylidene and hydrazone moieties | 1.14 - 4.21 µM | [7] |

| Pyrimidine-5-carbonitrile | HCT-116 (Colon Cancer) | Varied benzylidene and hydrazone moieties | 2.50 - 10.33 µM | [7] |

| Pyrido[2,3-d]pyrimidine | CDK4/Cyclin D1 | Cyclopentyl at N8, substituted phenylamino at C2 | ~30 - 100 nM | [8] |

| Pyrano[2,3-d]pyrimidine | COX-2 | Varied substitutions | 0.04 µM | [14] |

| 2,4-Diaminopyrimidine | Aurora A Kinase | N²-(pyrrolidin-3-yl) and N⁴-(pyrazol-3-yl) | < 200 nM | [9] |

Key Experimental Protocols

Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds against the VEGFR-2 kinase.

1. Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Adenosine-5'-triphosphate (ATP)

-

Test compounds (dissolved in DMSO)

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well microplates

2. Procedure:

-

Prepare a serial dilution of the test compounds in DMSO, then dilute further in kinase buffer.

-

In a 384-well plate, add the kinase, peptide substrate, and diluted test compound to each well.

-

Initiate the kinase reaction by adding a solution of ATP (at a concentration near its Km value).

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

-

Read the luminescence on a plate reader.

3. Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.

Conclusion

Pyrimidine-5-carboxylic acid and its derivatives represent a privileged scaffold in medicinal chemistry, offering a robust platform for the development of targeted therapies. Their synthetic tractability allows for extensive chemical exploration, leading to the discovery of potent inhibitors for a variety of high-value targets, especially protein kinases. The continued investigation into the structure-activity relationships and mechanisms of action of these compounds holds significant potential for delivering next-generation treatments for cancer, inflammatory disorders, and other debilitating diseases.

References

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. Pyrimidine-5-carboxylic acid | 4595-61-3 | Benchchem [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. ias.ac.in [ias.ac.in]

- 13. mdpi.com [mdpi.com]

- 14. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

The Pivotal Role of the Trifluoromethyl Group in Pyrimidine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into the pyrimidine scaffold represents a powerful and widely utilized strategy in modern medicinal chemistry and agrochemical research. This technical guide provides an in-depth exploration of the multifaceted roles of the CF3 group in pyrimidine-based compounds, detailing its influence on physicochemical properties, biological activity, and overall drug-likeness. This document synthesizes key data, outlines detailed experimental methodologies, and visualizes relevant biological pathways to serve as a comprehensive resource for professionals in the field.

Physicochemical and Pharmacokinetic Impact of the Trifluoromethyl Group

The introduction of a trifluoromethyl group into a pyrimidine ring profoundly alters the molecule's fundamental properties, often leading to significant advantages in a drug discovery context. The CF3 group is a strong electron-withdrawing moiety, which can significantly impact the pKa of nearby functional groups. Its high lipophilicity enhances membrane permeability and can improve a compound's ability to cross cellular barriers. Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the CF3 group highly resistant to metabolic degradation. This increased metabolic stability often translates to an extended in-vivo half-life and improved pharmacokinetic profile of the drug candidate.

Synthesis of Trifluoromethylated Pyrimidine Compounds

A variety of synthetic strategies have been developed to introduce the trifluoromethyl group onto the pyrimidine core. These methods can be broadly categorized into the use of trifluoromethyl-containing building blocks or the direct trifluoromethylation of a pre-formed pyrimidine ring.

Experimental Protocols:

Method 1: Synthesis from Ethyl Trifluoroacetoacetate

A common and versatile starting material for constructing trifluoromethylated pyrimidines is ethyl trifluoroacetoacetate. The synthesis generally proceeds through a multi-step sequence involving cyclocondensation, chlorination, and subsequent nucleophilic substitution.

-

Step 1: Cyclocondensation. Ethyl trifluoroacetoacetate is reacted with a suitable amidine or guanidine derivative (e.g., urea) to form the pyrimidine ring.

-

Step 2: Chlorination. The resulting hydroxypyrimidine is often converted to a more reactive chloropyrimidine using a chlorinating agent such as phosphorus oxychloride (POCl3).

-

Step 3: Nucleophilic Substitution. The chloropyrimidine can then be reacted with various nucleophiles (e.g., amines, thiols, alcohols) to introduce diverse functionalities and build a library of derivatives.

Method 2: One-Pot Three-Component Synthesis of 5-Trifluoromethyl Pyrimidine Derivatives

This method provides an efficient route to 5-trifluoromethylpyrimidines, avoiding the challenges of direct trifluoromethylation.

-

Reaction Setup: A mixture of an aryl enaminone (0.5 mmol), an aryl amidine hydrochloride (0.6 mmol), sodium triflinate (1.0 mmol), and Cu(OAc)2 (1.0 mmol) in 1,2-dichloroethane (DCE, 5 mL) is prepared.

-

Reaction Conditions: The mixture is stirred at 80 °C for 12 hours under an air atmosphere.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, filtered through celite, and the filtrate is concentrated. The residue is then purified by column chromatography on silica gel to yield the desired 5-trifluoromethyl pyrimidine derivative.

Biological Activities of Trifluoromethylated Pyrimidine Compounds

The incorporation of a trifluoromethyl group has been shown to impart a wide range of biological activities to pyrimidine derivatives, including antifungal, antiviral, anticancer, and anti-tubercular properties.

Antifungal Activity

Trifluoromethylated pyrimidine derivatives have demonstrated significant potential as antifungal agents. The following table summarizes the in vitro antifungal activity of a series of novel trifluoromethyl pyrimidine derivatives against various plant pathogenic fungi.

| Compound ID | Target Fungus | Inhibition Rate (%) at 50 µg/mL | EC50 (µg/mL) | Reference Compound | Reference EC50 (µg/mL) |

| 5b | Botrytis cinerea | 96.76 | - | Tebuconazole | - |

| 5j | Botrytis cinerea | 96.84 | - | Tebuconazole | - |

| 5l | Botrytis cinerea | 100 | - | Tebuconazole | - |

| 5v | Sclerotinia sclerotiorum | 82.73 | - | Tebuconazole | - |

| 5o | Phomopsis sp. | 100 | 10.5 | Pyrimethanil | 32.1[1] |

| 5f | Phomopsis sp. | 100 | 15.1 | Pyrimethanil | 32.1[1] |

| 5p | Phomopsis sp. | - | 19.6 | Pyrimethanil | 32.1[1] |

Experimental Protocol: Poisoned Plate Assay for Antifungal Activity

This method is used to evaluate the in vitro antifungal activity of compounds by observing their impact on fungal growth on an agar medium.

-

Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to a stock concentration.

-

Media Preparation: The stock solution is then mixed with molten potato dextrose agar (PDA) to achieve the desired final concentration (e.g., 50 µg/mL). The agar is then poured into sterile Petri dishes and allowed to solidify.

-

Inoculation: A mycelial plug (typically 5 mm in diameter) from a fresh culture of the target fungus is placed in the center of the agar plate.

-

Incubation: The plates are incubated at a suitable temperature (e.g., 25-28 °C) for a period of time that allows for significant growth in the control plates (plates without the test compound).

-

Data Analysis: The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to the control. The EC50 value, the concentration that inhibits 50% of fungal growth, can be determined by testing a range of compound concentrations.[2][3]

Antiviral Activity

Trifluoromethylated pyrimidines have also been investigated for their antiviral properties, particularly against plant viruses like the Tobacco Mosaic Virus (TMV).

| Compound ID | Antiviral Activity (at 500 µg/mL) | EC50 (µg/mL) | Reference Compound | Reference EC50 (µg/mL) |

| 5j | Curative Activity: 76.3% | 126.4 | Ningnanmycin | - |

| 5m | Protection Activity: - | 103.4 | Ningnanmycin | - |

| 5q | Curative Activity: 71.3% | - | Ningnanmycin | - |

| 5b | Curative Activity: 70.1% | - | Ningnanmycin | - |

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

This assay is a standard method for determining the infectivity of a lytic virus and the efficacy of antiviral compounds.[4]

-

Cell Seeding: A monolayer of host cells susceptible to the virus is grown in multi-well plates.

-

Infection: The cell monolayers are infected with a known amount of the virus in the presence of serial dilutions of the test compound. A "no-drug" virus control is included.

-

Incubation and Overlay: After a brief incubation period to allow for viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose) to restrict the spread of the virus to adjacent cells.

-

Plaque Visualization: The plates are incubated for several days to allow for the formation of plaques (localized areas of cell death). The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

Data Analysis: The number of plaques in each well is counted. The percentage of plaque reduction is calculated for each compound concentration relative to the virus control. The EC50 value, the concentration that reduces the number of plaques by 50%, is then determined.[4]

Anticancer Activity

The antiproliferative effects of trifluoromethylated pyrimidines have been evaluated against various human cancer cell lines.

| Compound ID | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 17v | H1975 (Lung Cancer) | 2.27 | 5-FU | 9.37 |

| Nilotinib | CML cells | Potent inhibitor | Imatinib | - |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5][6][7][8]

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plates are incubated for 1-4 hours at 37°C, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[5][6][7][8]

Anti-tubercular Activity

Trifluoromethyl pyrimidinone derivatives have emerged as a promising class of compounds with activity against Mycobacterium tuberculosis.

| Compound Series | Activity | MIC (IC90) | Cytotoxicity (IC50) |

| Trifluoromethyl pyrimidinones | Potent in vitro activity | < 5 µM for primary hits | Varies, some non-cytotoxic compounds identified (IC50 > 100 µM) |

| Most promising molecule | Active and non-cytotoxic | 4.9 µM | > 100 µM |

Experimental Protocol: Microplate Alamar Blue Assay (MABA) for Anti-tubercular Activity

This assay is a commonly used method to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

-

Bacterial Culture: M. tuberculosis (e.g., H37Rv strain) is grown in an appropriate liquid medium (e.g., Middlebrook 7H9 broth).

-

Compound Preparation: Serial dilutions of the test compounds are prepared in 96-well microplates.

-

Inoculation: A standardized inoculum of the bacterial suspension is added to each well.

-

Incubation: The plates are incubated at 37°C for several days.

-

Alamar Blue Addition: Alamar Blue solution is added to each well.

-

Data Analysis: In the presence of viable bacteria, the blue Alamar Blue reagent is reduced to a pink-colored product. The MIC is determined as the lowest concentration of the compound that prevents this color change.

Mechanisms of Action and Signaling Pathways

The biological effects of trifluoromethylated pyrimidine compounds are mediated through their interaction with various cellular targets and modulation of key signaling pathways.

Anticancer Mechanisms

Several trifluoromethyl-substituted pyrimidine derivatives exert their anticancer effects by inducing apoptosis and arresting the cell cycle. For instance, compound 17v has been shown to upregulate the expression of the pro-apoptotic proteins Bax and p53 while downregulating the anti-apoptotic protein Bcl-2 in H1975 lung cancer cells. This shifts the cellular balance towards apoptosis.

Furthermore, some trifluoromethylated pyrimidines function as kinase inhibitors. Nilotinib , an FDA-approved drug, is a potent inhibitor of the BCR-ABL tyrosine kinase, which is a key driver in chronic myelogenous leukemia (CML).

Antiviral Mechanisms

A key antiviral mechanism for some pyrimidine analogs is the inhibition of the host cell's pyrimidine biosynthesis pathway. Viruses are highly dependent on host cell machinery for replication, including the synthesis of nucleotides. By inhibiting this pathway, these compounds effectively starve the virus of the necessary building blocks for its genetic material, thereby halting its replication.

FDA-Approved Drugs Featuring a Trifluoromethylated Pyrimidine Scaffold

The successful translation of trifluoromethylated pyrimidine compounds from the laboratory to the clinic underscores their therapeutic potential. Two notable examples of FDA-approved drugs that feature this scaffold are Nilotinib and Gemigliptin.

-

Nilotinib (Tasigna®): Approved for the treatment of Philadelphia chromosome-positive Chronic Myeloid Leukemia (CML).[9][10][11][12] Nilotinib is a potent inhibitor of the BCR-ABL kinase. The trifluoromethyl group on the phenylpyrimidine core contributes to its high binding affinity and selectivity.[10]

-

Gemigliptin (Zemiglo®): An oral dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[13][14][15][16][17] The trifluoromethyl groups on the pyrido[3,4-d]pyrimidine moiety of gemigliptin enhance its potency and selectivity for the DPP-4 enzyme.

Conclusion

The trifluoromethyl group is a privileged substituent in the design of pyrimidine-based compounds for both pharmaceutical and agrochemical applications. Its unique electronic and steric properties, coupled with its ability to enhance metabolic stability and lipophilicity, make it a powerful tool for optimizing the biological activity and pharmacokinetic profiles of lead compounds. The diverse range of biological activities exhibited by trifluoromethylated pyrimidines, from antifungal and antiviral to anticancer and anti-diabetic, highlights the versatility of this chemical scaffold. The successful clinical development of drugs like Nilotinib and Gemigliptin serves as a testament to the value of incorporating the trifluoromethyl group into pyrimidine-containing molecules. Future research in this area is poised to deliver a new generation of highly effective and targeted therapeutic and crop protection agents.

References

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Poison plate method: Significance and symbolism [wisdomlib.org]

- 4. bioagilytix.com [bioagilytix.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. atcc.org [atcc.org]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. Nilotinib | C28H22F3N7O | CID 644241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cancerquest.org [cancerquest.org]

- 12. Nilotinib - Wikipedia [en.wikipedia.org]

- 13. Facebook [cancer.gov]

- 14. GSRS [precision.fda.gov]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. Details of the Drug Reposition | DrugMAP [drugmap.idrblab.net]

- 17. GEMIGLIPTIN [drugfuture.com]

Spectroscopic and Synthetic Profile of 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid. Due to the limited availability of specific experimental data for this compound in public literature, this guide presents expected spectroscopic data based on the analysis of its chemical structure and comparison with closely related analogues. The experimental protocols described are based on established synthetic methodologies for similar pyrimidine derivatives.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group, a trifluoromethyl group, and a carboxylic acid group.

| Property | Value | Reference |

| CAS Number | 306960-74-7 | [1][2] |

| Molecular Formula | C₇H₅F₃N₂O₂ | [1][2] |

| Molecular Weight | 206.13 g/mol | [1] |

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from the known chemical shifts and absorption frequencies of the functional groups present in the molecule and data from analogous structures.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 - 14.0 | Broad Singlet | 1H | -COOH |

| ~9.1 | Singlet | 1H | Pyrimidine C6-H |

| ~2.7 | Singlet | 3H | -CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~165 | -COOH |

| ~160 | Pyrimidine C4 |

| ~158 (quartet, JCF ≈ 35 Hz) | Pyrimidine C2 |

| ~157 | Pyrimidine C6 |

| ~120 (quartet, JCF ≈ 275 Hz) | -CF₃ |

| ~118 | Pyrimidine C5 |

| ~24 | -CH₃ |

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance) Spectroscopy

Solvent: DMSO-d₆, Reference: CFCl₃

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -65 | Singlet | -CF₃ |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 206 | [M]⁺ (Molecular Ion) |

| 189 | [M - OH]⁺ |

| 161 | [M - COOH]⁺ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 1700-1730 | Strong | C=O stretch (Carboxylic Acid) |

| 1550-1600 | Medium | C=N and C=C stretch (Pyrimidine Ring) |

| 1100-1300 | Strong | C-F stretch (Trifluoromethyl) |

Experimental Protocols

The following section outlines a potential synthetic route for this compound and the general procedures for acquiring the spectroscopic data.

Synthesis of this compound

A plausible synthetic approach involves the condensation of ethyl 2-(trifluoromethyl)acetimidate with ethyl 2-formylpropionate, followed by cyclization and subsequent hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate

-

To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add ethyl 2-(trifluoromethyl)acetimidate (1 equivalent).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl 2-formylpropionate (1 equivalent) dropwise to the solution.

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate in a mixture of ethanol and water.

-

Add an excess of a base (e.g., sodium hydroxide, 2-3 equivalents).

-

Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

-

Remove the ethanol under reduced pressure.

-

Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are to be recorded on a 400 MHz or higher field NMR spectrometer. The sample should be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane for ¹H and ¹³C NMR).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be performed using an electrospray ionization (ESI) source to confirm the elemental composition of the synthesized compound.

-

Infrared Spectroscopy: The IR spectrum is to be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a solid (e.g., using a KBr pellet or an attenuated total reflectance (ATR) accessory).

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for the synthesis and characterization of the target compound.

Caption: Synthetic and characterization workflow for the target molecule.

This guide provides a foundational understanding of the expected chemical properties and a viable synthetic strategy for this compound. Researchers can use this information as a starting point for their own experimental work. It is important to note that the predicted spectroscopic data should be confirmed by experimental analysis upon successful synthesis of the compound.

References

Methodological & Application

Synthesis of 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates, making this scaffold particularly interesting for the development of novel therapeutics.[1][2]

Overview

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the corresponding ethyl ester, ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate. This intermediate is commercially available from various suppliers, simplifying the overall process. The second and final step is the hydrolysis of this ethyl ester to yield the target carboxylic acid.

Data Presentation

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Compound Name | This compound | |

| CAS Number | 306960-74-7 | [3][4][5] |

| Molecular Formula | C₇H₅F₃N₂O₂ | [3] |

| Molecular Weight | 206.12 g/mol | [3] |

Table 2: Starting Material and Product Information

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight |

| Starting Material | Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate | 306960-67-8 | C₉H₉F₃N₂O₂ | 234.18 g/mol |

| Final Product | This compound | 306960-74-7 | C₇H₅F₃N₂O₂ | 206.12 g/mol |

Experimental Protocols

Synthesis of Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate (Intermediate)

While this intermediate is commercially available, several synthetic routes exist for its preparation. One common method is the condensation of trifluoroacetamidine with an appropriate three-carbon building block, such as a derivative of ethyl acetoacetate. General methods for the synthesis of 2-substituted pyrimidine-5-carboxylic esters have been described in the literature.[6][7][8]

Protocol: Hydrolysis of Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate

This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid.

Materials:

-

Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF) or Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl), 1 M or 2 M solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq) in a mixture of THF (or MeOH) and water. A typical solvent ratio is 3:1 to 4:1 (organic solvent:water).

-

Addition of Base: Add sodium hydroxide (1.5 - 3.0 eq) to the solution. The use of an excess of base ensures complete hydrolysis.

-

Reaction: Stir the reaction mixture at room temperature for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). In some cases, gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion, similar to hydrolysis of other heterocyclic esters.[9]

-

Work-up:

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water.

-

Carefully acidify the aqueous solution to a pH of 2-3 by the dropwise addition of 1 M HCl. This will precipitate the carboxylic acid product.

-

Extract the product with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers and wash with brine.

-